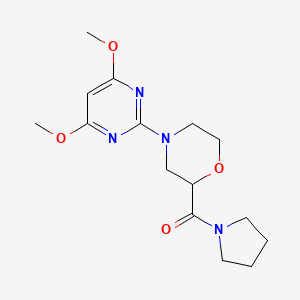![molecular formula C16H22N4OS B6472827 1-(2-methoxyphenyl)-4-[3-(propan-2-yl)-1,2,4-thiadiazol-5-yl]piperazine CAS No. 2640819-49-2](/img/structure/B6472827.png)
1-(2-methoxyphenyl)-4-[3-(propan-2-yl)-1,2,4-thiadiazol-5-yl]piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Methoxyphenyl)-4-[3-(propan-2-yl)-1,2,4-thiadiazol-5-yl]piperazine is a chemical compound with potential applications in various scientific fields, including chemistry, biology, medicine, and industry. This compound features a piperazine ring, a methoxyphenyl group, and a thiadiazolyl moiety, making it a unique and versatile molecule.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-methoxyphenyl)-4-[3-(propan-2-yl)-1,2,4-thiadiazol-5-yl]piperazine typically involves multiple steps, starting with the formation of the piperazine core. One common approach is the reaction of 2-methoxyaniline with diethanolamine to form 1-(2-methoxyphenyl)piperazine, followed by further functionalization.
Industrial Production Methods: In an industrial setting, the compound can be synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can also be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The methoxy group can undergo oxidation to form the corresponding aldehyde or carboxylic acid.
Reduction: The thiadiazolyl moiety can be reduced to form a thioamide or amine derivative.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Chromium(VI) oxide, hydrogen peroxide, or Dess-Martin periodinane.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Alkyl halides, amines, or thiols in the presence of a base.
Major Products Formed:
Oxidation: 2-Methoxybenzaldehyde or 2-Methoxybenzoic acid.
Reduction: 3-(Propan-2-yl)-1,2,4-thiadiazol-5-amine.
Substitution: Various substituted piperazines.
Aplicaciones Científicas De Investigación
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It can serve as a ligand for various receptors, aiding in the study of receptor-ligand interactions.
Industry: Use in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism by which 1-(2-methoxyphenyl)-4-[3-(propan-2-yl)-1,2,4-thiadiazol-5-yl]piperazine exerts its effects involves binding to specific molecular targets, such as receptors or enzymes. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
1-(2-Methoxyphenyl)piperazine
1-(2-Methoxyphenyl)-4-(propan-2-yl)piperazine
1-(2-Methoxyphenyl)-4-(thiophen-2-yl)piperazine
Uniqueness: 1-(2-Methoxyphenyl)-4-[3-(propan-2-yl)-1,2,4-thiadiazol-5-yl]piperazine stands out due to its unique combination of functional groups, which can impart distinct chemical and biological properties compared to its analogs.
Propiedades
IUPAC Name |
5-[4-(2-methoxyphenyl)piperazin-1-yl]-3-propan-2-yl-1,2,4-thiadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4OS/c1-12(2)15-17-16(22-18-15)20-10-8-19(9-11-20)13-6-4-5-7-14(13)21-3/h4-7,12H,8-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXZKXUCMYXQDSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NSC(=N1)N2CCN(CC2)C3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-{4-[(4-bromophenyl)methyl]piperazin-1-yl}pyrimidine](/img/structure/B6472748.png)
![1-[4-(4-{[1-(3-fluoropyridin-2-yl)piperidin-4-yl]oxy}but-2-yn-1-yl)piperazin-1-yl]ethan-1-one](/img/structure/B6472755.png)

![1-[2-(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)-2-oxoethyl]pyrrolidine-2,5-dione](/img/structure/B6472794.png)
![N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}oxolane-3-carboxamide](/img/structure/B6472799.png)

![3-{4-[(4-bromophenyl)methyl]piperazin-1-yl}-6-methylpyridazine](/img/structure/B6472817.png)

![2,4-dimethyl-7-[2-(pyrrolidine-1-carbonyl)morpholin-4-yl]-1,8-naphthyridine](/img/structure/B6472825.png)
![2-{4-[6-methyl-2-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}-1-(pyrrolidin-1-yl)ethan-1-one](/img/structure/B6472834.png)
![N,N,6-trimethyl-2-{4-[2-(trifluoromethyl)pyridin-4-yl]piperazin-1-yl}pyrimidin-4-amine](/img/structure/B6472844.png)
![2,2-dimethyl-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}propanamide](/img/structure/B6472852.png)
![5-methoxy-2-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidine](/img/structure/B6472859.png)
![4-(6-methyl-2-{4-[2-(trifluoromethyl)pyridin-4-yl]piperazin-1-yl}pyrimidin-4-yl)morpholine](/img/structure/B6472861.png)
